3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol
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Overview
Description
3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol is an organic compound that features a benzodioxole ring attached to a propanol chain with an amino group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol typically involves the following steps:
Starting Material: The synthesis often begins with 1,3-benzodioxole, which is a common precursor.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate: Similar structure but with a methyl ester group.
Uniqueness
3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-amino-3-(1,3-benzodioxol-5-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(3-4-12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3-4,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXZDIRVMLNWST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396563 |
Source
|
Record name | 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113511-45-8 |
Source
|
Record name | 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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